molecular formula C7H9NO B1339191 2,4-Dimethyl-3-hydroxypyridine CAS No. 27296-76-0

2,4-Dimethyl-3-hydroxypyridine

Cat. No.: B1339191
CAS No.: 27296-76-0
M. Wt: 123.15 g/mol
InChI Key: YOLWXYGTOQALFW-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-hydroxypyridine is a heterocyclic organic compound with the molecular formula C7H9NO It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2nd and 4th positions and a hydroxyl group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-hydroxypyridine typically involves the reaction of 2,4-dimethylpyridine with suitable oxidizing agents to introduce the hydroxyl group at the 3rd position. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of acetic acid . Another approach includes the use of pyridine N-oxides, which can be selectively reduced to yield the desired hydroxypyridine derivatives .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has been explored to synthesize various substituted pyridines, including this compound .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-3-hydroxypyridine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form 2,4-dimethylpyridine.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups or the pyridine ring.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: 2,4-Dimethyl-3-pyridone.

    Reduction Products: 2,4-Dimethylpyridine.

    Substitution Products: Various substituted pyridines depending on the nature of the electrophile used.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

2,4-Dimethyl-3-hydroxypyridine can be compared with other hydroxypyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4-dimethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-4-8-6(2)7(5)9/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLWXYGTOQALFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567511
Record name 2,4-Dimethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27296-76-0
Record name 3-Pyridinol, 2,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027296760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PYRIDINOL, 2,4-DIMETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70YFU2M1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 3-amino-2,4-dimethylpyridine (25.0 g, 0.21 mol) in 10% sulfuric acid (405 mL) cooled to 0° C. by dry ice in acetone with stirring, a solution of sodium nitrite (16.2 g, 0.23 mol) in 160 mL of water was added dropwise at 0.5° C. over a period of 7 min. The solution was maintained at 0° C. for an additional 15 min and then heated in a steam-bath for 15 min. After cooling to room temperature, the solution was neutralized with K2CO3 to pH 7. The product was then extracted with chloroform (3×500 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed in vacuo. The product was recrystallized from acetone, and the mother liquid was purified by silica gel column chromatography (EtOAc) to afford an additional amount of the pure product, 3-hydroxy-2,4-dimethylpyridine. The total yield was 12.7 g (51%) as a colorless solid: mp 105°-106° C. (lit. 99°-101° C.); 1H NMR (90 MHz, CDCl3) δ 2.25 (s, 3H, 4-CH3), 2.50 (s, 3H, 2-CH3), 6.97 (d, 1H, 5-H, J5,6 =4.5 Hz), 7.95 (d, 1H, 6-H, J5,6 =4.5 Hz), 11.20 (s, 1H, 5-OH, D2O exchangeable).
Quantity
25 g
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reactant
Reaction Step One
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0 (± 1) mol
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405 mL
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16.2 g
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160 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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